N-[3-(hydrazinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide
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Overview
Description
N~1~-[3-(HYDRAZINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE is a complex organic compound that features a unique structure combining a cycloheptathiophene ring with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[3-(HYDRAZINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(HYDRAZINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL] with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N1-[3-(HYDRAZINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzamide moiety allows for electrophilic substitution reactions, where substituents can be introduced at the aromatic ring using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated or nitro-substituted benzamides.
Scientific Research Applications
N~1~-[3-(HYDRAZINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[3-(HYDRAZINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
- N-(1-(HYDRAZINOCARBONYL)-2-(2-HYDROXYPHENYL)VINYL)BENZAMIDE
- N-(1-HYDRAZINOCARBONYL-ETHYL)-BENZAMIDE
Comparison: N1-[3-(HYDRAZINOCARBONYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL]BENZAMIDE is unique due to its cycloheptathiophene ring, which imparts distinct electronic and steric properties compared to other hydrazinocarbonyl benzamides. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C17H19N3O2S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[3-(hydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide |
InChI |
InChI=1S/C17H19N3O2S/c18-20-16(22)14-12-9-5-2-6-10-13(12)23-17(14)19-15(21)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,18H2,(H,19,21)(H,20,22) |
InChI Key |
PXDKSXNGZLEAAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NN)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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